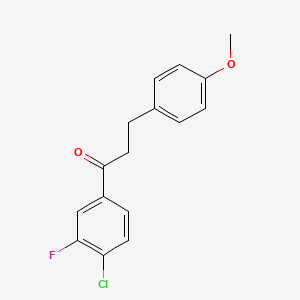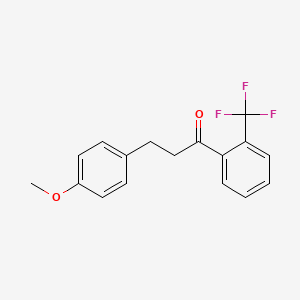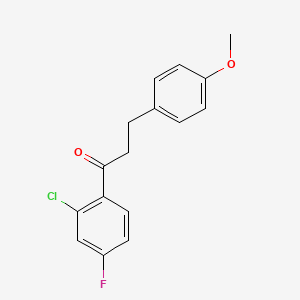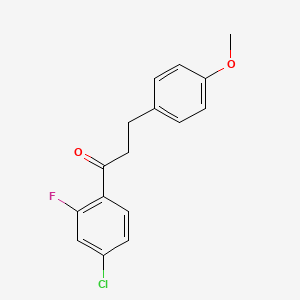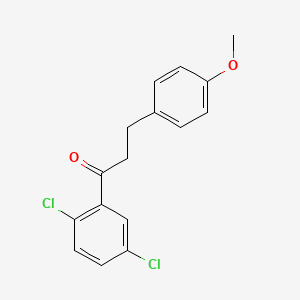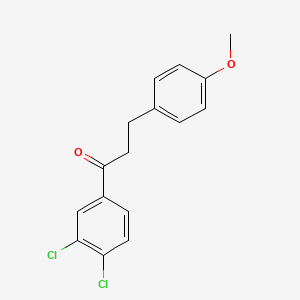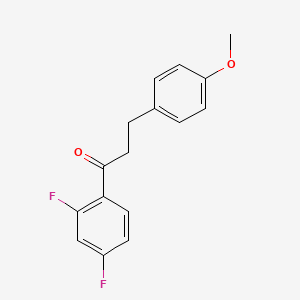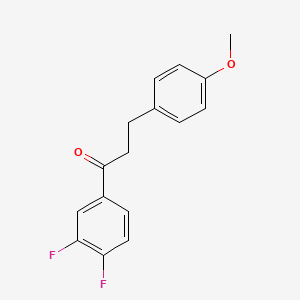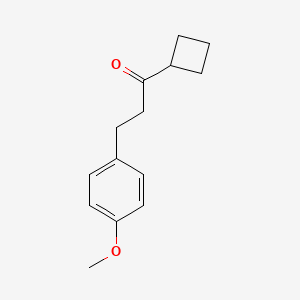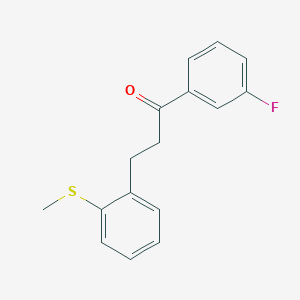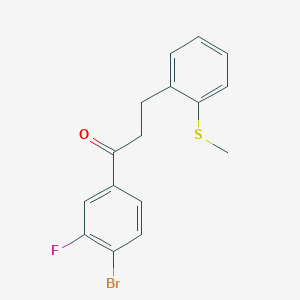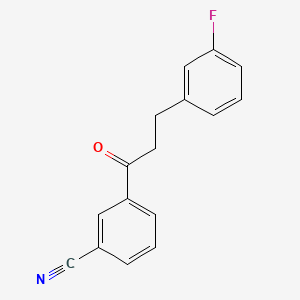
3'-Cyano-3-(3-fluorophenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3'-Cyano-3-(3-fluorophenyl)propiophenone is a chemical entity that appears to be related to various research areas, including the synthesis of heterocycles, liquid crystalline properties, and the development of pharmaceutical agents. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and their properties, which can be extrapolated to understand the potential characteristics and applications of 3'-Cyano-3-(3-fluorophenyl)propiophenone.
Synthesis Analysis
The synthesis of related compounds often involves cyano-activated fluoro displacement reactions, as seen in the synthesis of cyanophenoxazines and related compounds . These reactions typically occur in the presence of a base such as potassium carbonate and solvents like DMF or DMSO. The process can lead to high yields of substituted heterocycles. Similarly, the synthesis of the nonsteroidal antiandrogen ICI 176334 involves chromatographic separation and subsequent chemical transformations . These methods could potentially be adapted for the synthesis of 3'-Cyano-3-(3-fluorophenyl)propiophenone.
Molecular Structure Analysis
The molecular structure of compounds containing cyano and fluoro groups has been characterized using techniques such as IR and NMR spectroscopy . These compounds often approach a planar structure, which is significant for their mesomorphic properties . The bond lengths, angles, and dihedral angles tend to be consistent across compounds with similar structures, which suggests that 3'-Cyano-3-(3-fluorophenyl)propiophenone would likely exhibit similar structural characteristics.
Chemical Reactions Analysis
The chemical reactivity of cyano and fluoro-substituted compounds includes the ability to undergo further transformations, such as the formation of esters and acetamides . These reactions are facilitated by the presence of the cyano group, which can act as an electron-withdrawing group, enhancing the reactivity of the fluoro-substituted phenol. The base-catalyzed Smiles rearrangement is another reaction pathway that can be relevant for such compounds .
Physical and Chemical Properties Analysis
Compounds with cyano and fluoro groups have been found to exhibit liquid crystalline properties, with some showing enantiotropic nematic phases and others exhibiting monotropic nematic phases . These properties are studied using differential scanning calorimetry and polarizing optical microscopy. The presence of a terminal alkoxy chain contributes to the mesomorphic behavior of these compounds . The physical and chemical properties of 3'-Cyano-3-(3-fluorophenyl)propiophenone could be inferred to be similar, potentially exhibiting liquid crystalline behavior depending on its molecular structure.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
- The compound 3'-Cyano-3-(3-fluorophenyl)propiophenone has been utilized in the synthesis of various chemical entities. For example, it was involved in the resolution of a nonsteroidal antiandrogen, contributing to the understanding of its active enantiomer's absolute configuration (Tucker, Chesterson, 1988).
Polymer Science
- In polymer science, derivatives of cyano-phenyl propiophenones have been used to create novel copolymers. These copolymers exhibit properties like high glass transition temperatures, indicating a decrease in chain mobility due to the high dipolar character of the trisubstituted ethylene monomer unit (Kim et al., 1999); (Savittieri et al., 2022).
Photovoltaic Applications
- In the field of photovoltaics, related phenyl compounds have been explored as additives in polymer solar cells. A study demonstrated that these additives can enhance the power conversion efficiency of the cells (Jeong et al., 2014).
Electromaterials
- Research in electromaterials has seen the use of similar phenyl compounds for developing electroactive polymers. These polymers have been tested as active materials for electrochemical capacitor applications, showing potential in energy and power density improvements (Ferraris et al., 1998).
Medicinal Chemistry
- In medicinal chemistry, analogs of cyano-phenyl propiophenones have been synthesized and evaluated for their antiandrogen activity, contributing to the development of treatments for androgen-responsive diseases (Tucker, Crook, Chesterson, 1988).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[3-(3-fluorophenyl)propanoyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c17-15-6-2-3-12(10-15)7-8-16(19)14-5-1-4-13(9-14)11-18/h1-6,9-10H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDFCGJFWAAGMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(=O)C2=CC=CC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644516 |
Source


|
| Record name | 3-[3-(3-Fluorophenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Cyano-3-(3-fluorophenyl)propiophenone | |
CAS RN |
898788-82-4 |
Source


|
| Record name | 3-[3-(3-Fluorophenyl)-1-oxopropyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(3-Fluorophenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

